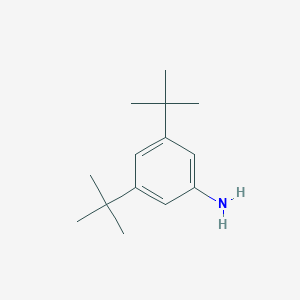

3,5-Di-tert-butylaniline

Description

Significance of Sterically Hindered Aniline (B41778) Derivatives in Chemical Science

Sterically hindered aniline derivatives are a class of organic compounds where the amino group on the benzene (B151609) ring is flanked by large, bulky substituents. smolecule.com This steric hindrance has profound implications for the molecule's chemical behavior. The bulky groups can shield the amine functionality from certain reactions, leading to enhanced selectivity in chemical transformations. acs.orgnih.gov This controlled reactivity is highly desirable in designing catalysts and in the synthesis of complex organic molecules where specific reaction pathways need to be favored. acs.orgnih.gov

Furthermore, the introduction of bulky groups like tert-butyl moieties can increase the lipophilicity of the molecule and improve its metabolic stability in biological systems by protecting adjacent functional groups from enzymatic degradation. acs.org This has made sterically hindered anilines valuable building blocks in the development of pharmaceuticals and agrochemicals. nih.gov In materials science, these compounds are explored for creating new polymers with modified physical and chemical properties. smolecule.commdpi.com The steric bulk can disrupt polymer chain packing, leading to materials with altered solubility, thermal stability, and optical properties. mdpi.com

Evolution of Research Trajectories for 3,5-Di-tert-butylaniline

Research into this compound has evolved from fundamental studies of its synthesis and basic reactivity to more specialized applications. Initial investigations focused on establishing reliable synthetic routes, such as the direct alkylation of aniline or the reduction of 3,5-di-tert-butyl nitrobenzene. smolecule.com

Early research also explored its use as an intermediate in the synthesis of dyes and as a stabilizer in polymers due to its inherent stability. chembk.com Over time, the focus has shifted towards harnessing its unique steric and electronic properties in more advanced applications. For instance, it has been used in the synthesis of complex ligands for coordination chemistry, where the bulky tert-butyl groups influence the geometry and reactivity of the resulting metal complexes. nih.govresearchgate.net These complexes have shown potential in catalysis and materials science. researchgate.netcaltech.edu More recent research has delved into its use in the construction of sophisticated molecular architectures, such as fluorescent dyes and materials with specific electronic and optical properties. lookchem.comresearchgate.net

Current Research Landscape and Future Directions in this compound Chemistry

The current research landscape for this compound is diverse and expanding. It is actively being investigated as a key building block in several cutting-edge areas:

Catalysis: It is used to synthesize ligands for transition metal catalysts. The steric hindrance provided by the tert-butyl groups can enhance catalyst stability and selectivity in reactions like cross-coupling and polymerization. nih.govcaltech.edu

Materials Science: Researchers are incorporating this compound into polymers and other materials to tune their properties. mdpi.com This includes the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. chembk.com

Supramolecular Chemistry: The compound's structure makes it an interesting component for creating self-assembling systems and complex molecular architectures with specific functions.

Organic Synthesis: It continues to be a valuable intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, where its steric profile can direct reaction outcomes. sigmaaldrich.comsigmaaldrich.com

Future research is expected to further exploit the unique properties of this compound. The development of more efficient and sustainable synthetic methods will remain a key area. There is also significant potential in designing novel catalysts with even greater activity and selectivity based on ligands derived from this aniline. Furthermore, its application in the field of "smart" materials, which respond to external stimuli, is a promising avenue for future exploration, particularly in the context of photochromic and thermochromic materials. researchgate.net The study of its role in stabilizing reactive intermediates, such as radicals, also presents an ongoing area of investigation. sci-hub.rucdnsciencepub.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNHXCPGXUEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178493 | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-36-1 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Di Tert Butylaniline and Its Functionalized Derivatives

Catalytic Alkylation Approaches to 3,5-Di-tert-butylaniline Synthesis

Direct alkylation of aniline (B41778) represents a primary route for introducing tert-butyl groups onto the aromatic ring. This transformation can be achieved through both heterogeneous and homogeneous catalytic systems, each offering distinct advantages in terms of selectivity and reaction conditions.

Heterogeneous Catalysis in Selective Alkylation of Aniline

The alkylation of aniline with tert-butylating agents like isobutylene (B52900) or tert-butanol (B103910) over solid acid catalysts is a well-established method. researchgate.net These reactions, often conducted in the vapor or liquid phase, utilize various heterogeneous catalysts to facilitate the electrophilic substitution on the aniline ring. researchgate.netgoogle.com

Solid acid catalysts such as silica-alumina, zeolites (e.g., H-ZSM-5, H-Beta), and modified clays (B1170129) are frequently employed. researchgate.netgoogle.com The acidic sites on these catalysts are crucial for generating the tert-butyl carbocation from the alkylating agent, which then attacks the electron-rich aniline ring. The product distribution, including the ratio of mono- to di-alkylated products and the isomeric selectivity (ortho, meta, para), is highly dependent on several factors:

Catalyst Type and Acidity : The strength and distribution of acid sites on the catalyst surface influence the reaction pathway. Strong acid sites may favor C-alkylation, while weaker sites can be tuned for different selectivities. researchgate.net

Reaction Temperature : Higher temperatures often lead to increased di-alkylation and can influence isomer distribution. For instance, in some systems, temperatures around 200°C can increase the formation of di-tert-butyl derivatives. google.com

Reactant Ratio and Space Velocity : Adjusting the molar ratio of aniline to the alkylating agent and the flow rate over the catalyst bed are key strategies to control the extent of alkylation and minimize undesired side products. google.com

Zeolites, with their shape-selective properties, offer a sophisticated approach to directing the alkylation. The pore structure of zeolites like NaY faujasite can hinder the diffusion of bulkier, substituted anilines, thereby influencing reaction rates and selectivity. researchgate.netunive.itacs.org For example, the reaction of this compound with dimethyl carbonate over NaY faujasite proceeds with difficulty due to the amine's inability to fit within the zeolite pores, demonstrating the significant steric influence on reactivity within these constrained environments. researchgate.netunive.itacs.orgup.pt

Table 1: Performance of Various Heterogeneous Catalysts in Aniline Alkylation This table is a representative summary based on typical findings in aniline alkylation literature and may not reflect the direct synthesis of the 3,5-isomer exclusively.

| Catalyst | Alkylating Agent | Temperature (°C) | Key Observation | Reference |

|---|---|---|---|---|

| Silica-Alumina | Isobutylene | 130-250 | Increased di-alkylation at higher temperatures. google.com | google.com |

| H-Y Zeolite | Isobutylene | >200 | High conversion to di-tert-butylaniline products. google.com | google.com |

| DTP/K10 Clay | tert-Butanol | 130-160 | Active for C-alkylation of aniline. researchgate.net | researchgate.net |

| Al-MCM-41 | Methanol | 300 | Favors N-alkylation at lower temperatures and C-alkylation at higher temperatures. researchgate.net | researchgate.net |

Homogeneous Catalysis in Arylation Reactions

While direct alkylation is common, sophisticated homogeneous catalysis methods, particularly those involving transition metals, are central to modern organic synthesis. Although less common for the direct synthesis of this compound from unsubstituted aniline, these methods are highly relevant for constructing functionalized derivatives. For instance, tantalum-based catalysts have been used for the hydroaminoalkylation of olefins with substituted anilines like N-methyl-3,5-di-tert-butylaniline, showcasing the reactivity of the N-H bond in the presence of a homogeneous catalyst. nih.govacs.org This type of reaction, which forms a new C-N bond, highlights the utility of homogeneous systems in manipulating complex aniline scaffolds. nih.govacs.org

Multi-Step Synthetic Routes to Access this compound

Multi-step synthesis provides a reliable and often more controlled approach to obtaining this compound, especially when high purity is required. These routes typically begin with a pre-functionalized aromatic ring.

Conversion from Precursor Phenols and Haloarenes

A common strategy involves the reduction of a corresponding nitro compound. The synthesis can start from 1,3,5-tri-tert-butylbenzene, which is nitrated to form 1,3,5-tri-tert-butyl-2-nitrobenzene. rsc.org Subsequent reduction of the nitro group, for instance using zinc powder in the presence of acid, yields the highly hindered 2,4,6-tri-tert-butylaniline (B181305). rsc.org While not the target compound, this illustrates the powerful nitro-to-amine conversion. A more direct route to this compound starts with 3,5-di-tert-butylnitrobenzene, which can be reduced to the desired aniline. smolecule.com

Alternatively, synthesis can commence from a haloarene. 1-Bromo-3,5-di-tert-butylbenzene (B1269908) serves as an excellent precursor. researchgate.netoakwoodchemical.com This bromo-derivative can be synthesized by the bromination of 1,3,5-tri-tert-butylbenzene, which displaces one of the tert-butyl groups. researchgate.netgoogle.com The resulting 1-bromo-3,5-di-tert-butylbenzene can then be converted to the aniline through methods such as Buchwald-Hartwig amination or other related cross-coupling reactions.

Synthesis from 3,5-di-tert-butylphenol (B75145) is another viable pathway. cdnsciencepub.com This can involve conversion of the phenol (B47542) to an aryl triflate, followed by a palladium-catalyzed amination reaction, or through a Smiles rearrangement of a suitably derivatized precursor.

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization to form a diazonium salt. doubtnut.com This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto the aromatic ring through Sandmeyer-type reactions. The diazonium salt of this compound can be converted into various derivatives, including:

Halogenated compounds : Reaction with copper(I) halides (CuCl, CuBr, CuI) can install halogen atoms.

Cyano compounds : Treatment with copper(I) cyanide yields the corresponding benzonitrile.

Hydroxy compounds : Heating the diazonium salt in water produces 3,5-di-tert-butylphenol.

These transformations are fundamental for creating a diverse library of 3,5-di-tert-butyl substituted compounds from a common aniline precursor.

Strategies for Ortho- and Meta-Functionalization of this compound Scaffold

The electronic and steric properties of the this compound scaffold present unique challenges and opportunities for further functionalization. The two bulky tert-butyl groups sterically hinder the meta-positions (relative to the amino group) and electronically direct incoming electrophiles to the ortho- and para-positions.

Direct electrophilic substitution, such as bromination, on a related compound, 2-amino-1-bromo-3,5-di-tert-butylbenzene, has been shown to proceed at the remaining open ortho-position to yield 2-amino-1,6-dibromo-3,5-di-tert-butylbenzene. sci-hub.box This demonstrates the powerful directing effect of the existing substituents.

In some cases, the inherent reactivity can lead to complex transformations. For example, the diazotization of the highly hindered 2,4,6-tri-tert-butylaniline can lead to rearrangement of an ortho-tert-butyl group, forming products derived from a 3,5-di-tert-butylphenyl scaffold. cdnsciencepub.com This highlights the potential for skeletal rearrangements under certain reaction conditions.

The amino group itself can be used to direct functionalization. For instance, it can be converted into other functional groups via diazotization or used as a handle in coupling reactions. The reaction of this compound with 2-amino-6-chloropyrimidin-4-ol in acid demonstrates its use as a nucleophile in building more complex molecular architectures. sigmaaldrich.com

Table 2: Examples of Functionalization Reactions on Substituted Anilines This table provides examples of reactions applicable to aniline scaffolds, illustrating potential transformations for the this compound system.

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Diazotizing agent (e.g., NaNO₂, HCl), then CuX | Halogenated arene | Diazotization followed by Sandmeyer reaction | doubtnut.com |

| 1-Bromo-3,5-di-tert-butylbenzene | Amine source, Pd catalyst | Aniline derivative | Buchwald-Hartwig amination | researchgate.net |

| 2,4,6-Tri-tert-butylaniline | Butyl nitrite, pivalic acid | Rearranged products | Dediazoniation with skeletal rearrangement | cdnsciencepub.com |

Derivatization via Electrophilic Aromatic Substitution

The steric hindrance imposed by the two bulky tert-butyl groups in this compound significantly influences the regioselectivity of electrophilic aromatic substitution reactions. These reactions primarily occur at the ortho and para positions relative to the activating amino group, provided these sites are not sterically blocked.

Halogenation:

The bromination of this compound has been a subject of study. For instance, the bromination of 3,5-di-tert-butylacetanilide, a derivative of this compound, in glacial acetic acid leads to the formation of 2-bromo-3,5-di-tert-butylaniline. sci-hub.box This demonstrates that even with the protecting acetyl group, the directing effect of the nitrogen atom facilitates substitution at the less hindered ortho position.

| Reactant | Reagent | Solvent | Product | Reference |

| 3,5-Di-tert-butylacetanilide | Bromine | Glacial Acetic Acid | 2-Bromo-3,5-di-tert-butylaniline | sci-hub.box |

Nitration:

The nitration of this compound derivatives also yields specific isomers. When this compound is treated with nitric acid in the presence of some nitrous acid, nitration occurs. sci-hub.box The bulky tert-butyl groups direct the incoming nitro group to the available positions on the aromatic ring.

| Reactant | Reagent | Product | Reference |

| This compound | Nitric Acid (d = 1.51) with nitrous acid | Nitrated this compound | sci-hub.box |

Metal-Mediated Coupling Reactions

Metal-mediated cross-coupling reactions are powerful tools for the synthesis of complex molecules from this compound and its derivatives. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of a wide array of functionalized compounds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. This methodology has been successfully applied to synthesize this compound from 3,5-di-tert-butylbromobenzene. nih.gov The reaction proceeds via the coupling of the aryl bromide with an amine source, in this case, lithium bis(trimethylsilyl)amide, followed by hydrolysis. nih.gov This approach avoids the use of hazardous reagents like sodium azide (B81097), which are employed in other synthetic routes like the Schmidt reaction. nih.gov The choice of base and ligands is critical for the success of the Buchwald-Hartwig amination, with common bases including sodium tert-butoxide, and various phosphine (B1218219) ligands being employed to facilitate the catalytic cycle. libretexts.org

A notable application includes the twofold Buchwald-Hartwig amination of a β-to-β linked and dichlorinated Ni(II)-porphyrin dimer with this compound to synthesize an N-aryl congener. researchgate.net

| Aryl Halide | Amine Source | Catalyst System | Product | Reference |

| 3,5-Di-tert-butylbromobenzene | Lithium bis(trimethylsilyl)amide | Palladium catalyst | This compound | nih.gov |

| β,β'-Dichloro-Ni(II)-porphyrin dimer | This compound | Pd-PEPPSI-IPr, NaOtBu | N-aryl congener of azepine-fused porphyrin dimer | researchgate.net |

Suzuki Coupling:

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is another key method for derivatizing halogenated this compound. While direct examples involving this compound are not extensively detailed in the provided results, the general principles of Suzuki coupling are well-established for sterically hindered substrates. semanticscholar.orgacs.org The reaction typically employs a palladium catalyst and a base to facilitate the coupling of an arylboronic acid with an aryl halide. The steric bulk of the tert-butyl groups on the aniline derivative would necessitate careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields. semanticscholar.org

Synthesis of Imine and Schiff Base Derivatives of this compound

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. These compounds are valuable intermediates and have applications in coordination chemistry and materials science.

The synthesis is typically a condensation reaction, often carried out in a suitable solvent like ethanol (B145695) or methanol. researchgate.net The reaction can be catalyzed by the addition of a small amount of acid. The steric hindrance from the 3,5-di-tert-butylphenyl group can influence the reaction kinetics and the stability of the resulting imine.

For example, the condensation of 3,5-di-tert-butylsalicylaldehyde with various anilines, including derivatives of this compound, has been used to synthesize a range of Schiff base ligands for metal complexes. researchgate.netresearchgate.net These ligands can then be used to create complexes with metals like palladium(II) and iron(III). researchgate.netresearchgate.net

| Aldehyde/Ketone | Amine | Product | Reference |

| 3,5-Di-tert-butylsalicylaldehyde | Aniline derivatives | Bidentate Schiff base ligands | researchgate.net |

| Salicylaldehyde (B1680747) derivatives | This compound | N-(salicylidene)-3,5-di-tert-butylaniline derivatives | |

| 1-(2-Aminoethyl) piperazine | 3,5-di-tert-butylsalicylaldehyde | Unsymmetric sterically hindered Schiff base ligand | researchgate.net |

These Schiff bases can exist in equilibrium with their enamine tautomers, and this equilibrium can be influenced by the substituents on the aromatic rings and the solvent. mdpi.com

Coordination Chemistry and Metal Complexation Involving 3,5 Di Tert Butylaniline Ligands

Synthesis and Stoichiometry of Transition Metal Complexes with 3,5-Di-tert-butylaniline Derivatives

The synthesis of transition metal complexes with ligands derived from this compound often involves the reaction of a suitable metal salt with the pre-synthesized ligand. The stoichiometry of the resulting complexes is dictated by the nature of the metal ion, the ligand, and the reaction conditions.

Complexes of Ni(II), Pd(II), and Pt(II) with Aminothiophenolate Ligands Derived from this compound

The reaction of 2-mercapto-3,5-di-tert-butylaniline, an o-aminothiophenol derivative, with Ni(II) and Pd(II) salts in the presence of triethylamine (B128534) under anaerobic conditions yields beige to yellow cis-[M(II)(LAP)2] complexes (where M = Ni, Pd and LAP represents the o-aminothiophenolate(1-) form). acs.orgacs.org However, when the same reaction is carried out in the presence of air, dark blue solutions are formed, from which mixtures of neutral trans/cis-[M(II)(LISQ)2] complexes (M = Ni, Pd, Pt) can be isolated. acs.orgacs.org In these complexes, LISQ represents the o-iminothionebenzosemiquinonate(1-) π-radical, indicating that the ligand has been oxidized. acs.org The stoichiometry in both cases is a 1:2 metal-to-ligand ratio. For the platinum complexes, the mixture of trans and cis isomers can be separated using HPLC. acs.orgacs.org These square-planar complexes are all diamagnetic. acs.orgacs.org

| Metal | Reaction Conditions | Complex Formed | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Ni(II) | Anaerobic | cis-[Ni(II)(LAP)2] | 1:2 |

| Pd(II) | Anaerobic | cis-[Pd(II)(LAP)2] | 1:2 |

| Ni(II) | Aerobic | trans/cis-[Ni(II)(LISQ)2] | 1:2 |

| Pd(II) | Aerobic | trans/cis-[Pd(II)(LISQ)2] | 1:2 |

| Pt(II) | Aerobic | trans/cis-[Pt(II)(LISQ)2] | 1:2 |

Iron(III) Complexes with N-Benzylidene-2-Hydroxy-3,5-Di-tert-butylaniline Ligands

A series of pentacoordinated iron(III) bis-o-iminobenzosemiquinonato complexes with the general formula (imSQMe)2FeX have been synthesized and characterized. researchgate.net In these complexes, imSQMe is the radical anion of 4,6-di-tert-butyl-N-(2,6-dimethylphenyl)-o-iminobenzoquinone, and X can be a halide (Cl, Br, I) or a pseudohalide (N3, NCO). researchgate.net The synthesis of these complexes demonstrates a 1:2:1 stoichiometry of iron to the iminobenzosemiquinonate ligand to the axial ligand X. Another study reports the synthesis of an oxo-bridged binuclear iron(III) complex, (FeLAPIP)2O, where LAPIP is the deprotonated form of a tetradentate o-aminophenol-iminopyridine ligand. researchgate.net This complex showcases a different stoichiometry, with two iron centers bridged by an oxo ligand.

Copper(II) Complexes of N-Aryl-3,5-Di-tert-butylsalicylaldimine Derivatives

A series of new bis(N-aryl-3,5-di-tert-butylsalicylaldiminato)copper(II) complexes have been prepared. kubikat.orgscispace.com These complexes are synthesized through the condensation of 3,5-di-tert-butylsalicylaldehyde with various mono-substituted anilines, followed by reaction with a copper(II) salt, typically Cu(acetate)2·H2O, in a 1:2 molar ratio of metal to ligand. sci-hub.rudntb.gov.ua The resulting complexes have the general formula CuL2, where L is the N-aryl-3,5-di-tert-butylsalicylaldimine ligand. sci-hub.ru The substituents on the aniline (B41778) ring can be varied (e.g., H, F, Cl, Br, CH3, OCH3, t-Bu). kubikat.orgscispace.com

Structural Elucidation of this compound-Based Coordination Compounds

X-ray Crystallography of Metal Complexes

X-ray crystallography has been instrumental in characterizing the structures of these complexes. For the aminothiophenolate derivatives, the crystal structure of cis-[Pd(II)(LAP)2][HN(C2H5)3][CH3CO2] has been determined, confirming the cis geometry. acs.orgacs.org The structures of the oxidized forms, trans-[Ni(II)(LISQ)2]·dmf and trans-[Pt(II)(LISQ)2]·CH2Cl2, have also been established, revealing a square-planar geometry around the metal centers. acs.orgacs.org

In the case of iron(III) complexes with N-benzylidene-2-hydroxy-3,5-di-tert-butylaniline derived ligands, X-ray diffraction analysis has shown that pentacoordinated complexes of the type (imSQMe)2FeX adopt structures where there is no additional coordination of methoxy (B1213986) groups to the metal center. researchgate.net For a binuclear oxo-bridged iron(III) complex, X-ray analysis revealed a distorted square pyramidal arrangement for each iron(III) center, coordinated by an oxo group, three amine nitrogens, and one oxygen atom from the o-aminophenolate ligand. researchgate.net

For the copper(II) complexes of N-aryl-3,5-di-tert-butylsalicylaldimines, single-crystal X-ray crystallography has been used to unequivocally characterize their structures, confirming the bidentate bis-chelation of the deprotonated ligands to the copper(II) center via the phenoxo and imine atoms, resulting in square planar complexes. acs.org

| Complex | Coordination Geometry | Key Structural Features |

|---|---|---|

| cis-[Pd(II)(LAP)2][HN(C2H5)3][CH3CO2] | cis-Square Planar | Coordination via N and S atoms of the aminothiophenolate ligand. acs.orgacs.org |

| trans-[Ni(II)(LISQ)2]·dmf | trans-Square Planar | Coordination of the oxidized iminothionebenzosemiquinonate radical ligand. acs.orgacs.org |

| (FeLAPIP)2O | Distorted Square Pyramidal (per Fe) | Oxo-bridged dinuclear structure. researchgate.net |

| bis(N-aryl-3,5-di-tert-butylsalicylaldiminato)copper(II) | Square Planar | Bidentate chelation via phenoxo and imine groups. acs.org |

Conformational Analysis of Ligands within Coordination Spheres

The conformation of the this compound-derived ligands within the coordination sphere of the metal ion is significantly influenced by the steric bulk of the tert-butyl groups. In the square-planar Ni(II), Pd(II), and Pt(II) complexes, the ligands adopt a relatively planar conformation to accommodate the coordination geometry. acs.org The cis and trans isomers observed in these complexes represent different spatial arrangements of the ligands around the metal center, with the trans isomer generally being more stable due to reduced steric hindrance between the bulky ligands. acs.orgacs.org

For the copper(II) complexes with N-aryl-3,5-di-tert-butylsalicylaldimine ligands, spectroscopic data suggests that the coordination site is distorted from a perfect square planar geometry towards a tetrahedral geometry. kubikat.orgscispace.com This distortion is a result of the steric repulsion between the bulky di-tert-butyl groups on the salicylaldehyde (B1680747) moiety and the substituents on the N-aryl ring. kubikat.orgscispace.com Conformational analysis of related tetradentate Schiff-base ligands, such as (R,R)- and (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, and their Ni(II) and Cu(II) complexes has shown the existence of multiple conformers in solution, primarily differing in the arrangement of the tert-butyl groups. semanticscholar.org This highlights the conformational flexibility of these bulky ligands upon coordination.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic characteristics of metal complexes are intricately linked to the nature of the ligands coordinated to the metal ion. Ligands derived from this compound can significantly influence these properties through both electronic and steric effects. The electron-donating nature of the aniline moiety, modified by the bulky tert-butyl groups, can tune the redox potential of the metal center and affect the energies of the d-orbitals.

Ultraviolet-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the electronic states of metal complexes. In complexes containing ligands derived from this compound, these techniques provide insights into ligand-to-metal charge transfer bands, d-d transitions, and the spin state of the metal center.

For instance, the UV-Vis spectra of copper(II) and palladium(II) complexes with salicylaldimine ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and various fluorinated anilines have been used to characterize their structures. researchgate.net Similarly, the electronic properties of rhodium(III) complexes with differently substituted diamidobenzene ligands have been investigated using UV-Vis-NIR/EPR spectroelectrochemistry, revealing the influence of the substituents on the spectroscopic features. rsc.org

EPR spectroscopy is particularly useful for studying paramagnetic species. For example, the X-band EPR spectra of monocations and monoanions of nickel(II) and platinum(II) complexes with o-iminothionebenzosemiquinonate(1-) π-radical ligands have provided evidence for the distribution of oxidation states within the molecules. acs.orgcapes.gov.br In iron(III) complexes with o-iminobenzosemiquinonato ligands, EPR spectroscopy, in conjunction with magnetic susceptibility measurements, has been crucial in identifying the ground spin state and observing thermally occupied spin states. researchgate.net

The following table summarizes the spectroscopic data for selected metal complexes.

Table 1: Spectroscopic Data for Metal Complexes| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| [Fe(BDI)]3+ to [Fe(BDI)]-1 | EPR, 57Fe Mössbauer | Extensive electron-transfer series spanning five oxidation states. | acs.org |

| [MII(LISQ)2] (M = Ni, Pd, Pt) | X-band EPR | Characterization of monocations and monoanions, revealing oxidation-state distribution. | acs.orgcapes.gov.br |

| (imSQOMe)2FeIIICl | EPR, Magnetic Susceptibility | Characterization of a biradical species with antiferromagnetic coupling. | researchgate.net |

Spin-Crossover Phenomena in Iron(III) Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. nih.gov This property is of great interest for the development of molecular switches and data storage devices. nih.gov

Iron(III) complexes are particularly known to exhibit SCO behavior. nih.govrsc.org In the context of ligands derived from this compound, the steric bulk and electronic tuning afforded by the ligand can influence the ligand field strength around the iron center, thereby affecting the energy difference between the LS and HS states.

A notable example involves five-coordinate iron(III) complexes with bis(o-iminobenzosemiquinonato) ligands. acs.org In these complexes, a temperature-induced spin-crossover from S = 3/2 to S = 5/2 has been observed. researchgate.net The transition temperature and the completeness of the spin transition are sensitive to the nature of the axial ligand and the substituents on the iminobenzosemiquinonato framework. For instance, in the series [FeIIIX(LISQ)2], where LISQ is the N-phenyl-o-imino(4,6-di-tert-butyl)benzosemiquinonate(1−) radical anion, the spin state of the complex is dependent on the halide X. The chloride complex exhibits a pure St = 3/2 state, while the iodide complex has a pure St = 1/2 state. The bromide analogue exists as a mixture of both spin-state isomers. researchgate.net Furthermore, for the iodide and azide (B81097) complexes, a spin crossover from a low-spin to a high-spin state is observed with increasing temperature. acs.org

The following table summarizes the spin-crossover behavior in selected iron(III) complexes.

Table 2: Spin-Crossover Behavior in Iron(III) Complexes| Complex | Spin Transition | Inducing Factor | Reference |

|---|---|---|---|

| [Fe(qsal-I)2]NO3·2MeOH | [HS-LS] to [HS] or [LS] | Light Irradiation | nih.gov |

| [FeIIIBr(LISQ)2] (Polymorph 2a) | 1/2 → 3/2 | Temperature (>150 K) | acs.org |

| [FeIIII(LISQ)2] | 1/2 → 3/2 | Temperature (>130 K) | acs.org |

Non-Innocence of Ligands in Metal Coordination

In many coordination complexes, the ligand is considered "innocent," meaning its oxidation state is well-defined and it acts as a simple electron donor. However, some ligands are "non-innocent," participating directly in the redox chemistry of the complex. researchgate.netnih.gov These redox-active ligands can exist in multiple oxidation states, making the assignment of the metal's oxidation state ambiguous. nih.gov

Ligands derived from this compound, particularly those based on o-aminophenols and o-aminothiophenols, have been shown to exhibit non-innocent behavior. acs.orgresearchgate.net For example, the ligand 2-mercapto-3,5-di-tert-butylaniline can be oxidized to the o-iminothionebenzosemiquinonate(1-) π-radical. acs.orgcapes.gov.br In complexes with metals like nickel(II), palladium(II), and platinum(II), this leads to electronic structures best described as diradicals with a singlet ground state. acs.orgcapes.gov.br

The non-innocence of these ligands is crucial for understanding the electronic structure and reactivity of their metal complexes. For instance, in some iron complexes, the observed magnetic properties are a result of strong antiferromagnetic coupling between the iron center and the radical ligand(s). researchgate.net

Ligand Design Principles and Steric Effects in this compound Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, allowing for the systematic tuning of the properties of metal complexes. The incorporation of this compound into a ligand framework introduces significant steric bulk, which can have profound effects on the coordination geometry, stability, and reactivity of the resulting metal complexes.

The bulky tert-butyl groups can enforce specific coordination numbers and geometries by preventing the close approach of other ligands or solvent molecules. sci-hub.ru For example, in the synthesis of zinc(II) complexes with pentadentate N3S2 ligands derived from bis(2-mercapto-3,5-di-tert-butylaniline), the steric hindrance helps to stabilize monomeric five-coordinate structures. znaturforsch.comresearchgate.netgrafiati.com This steric protection can also enhance the stability of the complex by hindering decomposition pathways.

Furthermore, the steric profile of the ligand can influence its intramolecular rotation and conformational flexibility, which in turn affects its coordination ability. researchgate.net The steric hindrance can also play a role in directing the outcome of reactions involving the metal complex.

In addition to steric effects, the electronic properties of the this compound moiety can be fine-tuned. While the aniline group is generally electron-donating, the introduction of other functional groups onto the ligand backbone allows for further modulation of the electronic environment at the metal center. This combination of steric and electronic control makes this compound a versatile component in the design of ligands for a wide range of applications in coordination chemistry, from modeling biological systems to developing novel catalysts. znaturforsch.comnih.gov

Catalytic Applications of 3,5 Di Tert Butylaniline Derived Systems

Role of 3,5-Di-tert-butylaniline in Selective Organic Transformations

Palladium-Catalyzed Arylation of Ammonia (B1221849)

The synthesis of primary arylamines through the direct coupling of aryl halides with ammonia is a significant transformation in organic chemistry. Palladium-catalyzed systems have been developed to achieve this with high selectivity. In this context, this compound is not part of the catalyst itself but is a key product synthesized via this methodology. The reaction demonstrates the utility of palladium catalysis for constructing sterically hindered anilines.

Research has shown that electron-neutral aryl bromides, such as 1-bromo-3,5-di-t-butylbenzene, can be effectively coupled with ammonia to produce the corresponding primary arylamine. scispace.com Using a specific palladium catalyst system in a dioxane solvent, this compound was synthesized in good yield, showcasing the reaction's tolerance for bulky substituents. scispace.com

Table 1: Palladium-Catalyzed Synthesis of this compound Data sourced from a study on the coupling of meta-substituted aryl bromides with ammonia. scispace.com

| Parameter | Value |

| Aryl Halide | 1-bromo-3,5-di-t-butylbenzene |

| Catalyst System | Pd₂(dba)₃ / CyPF-t-Bu |

| Solvent | Dioxane (0.5 M NH₃) |

| Product | This compound |

| Yield | 78% |

Catalysis in Benzoxazole (B165842) Synthesis using Iron(III) Complexes

Iron(III) complexes derived from Schiff bases incorporating the this compound moiety have been identified as effective catalysts for the synthesis of benzoxazoles. researchgate.netdntb.gov.ua These heterocyclic compounds are valuable in medicinal chemistry and materials science.

A notable example involves an iron(III) complex based on N-Benzylidene-2-Hydroxy-3,5-Di-tert-Butylaniline. researchgate.net This complex demonstrates high catalytic activity in the one-pot synthesis of benzoxazole derivatives from the coupling of 2-aminophenol (B121084) and various benzyl (B1604629) alcohols. researchgate.net The reaction proceeds efficiently in water, highlighting its application in green chemistry. researchgate.net

Table 2: Iron(III)-Catalyzed Benzoxazole Synthesis Data from the evaluation of an Fe-complex derived from N-Benzylidene-2-Hydroxy-3,5-Di-tert-Butylaniline. researchgate.net

| Component | Description |

| Catalyst | Iron(III) complex of N-Benzylidene-2-Hydroxy-3,5-Di-tert-Butylaniline |

| Reactants | 2-Aminophenol, Benzyl Alcohols |

| Oxidant | tert-Butyl hydroperoxide |

| Catalyst Loading | 1.2 mol% |

| Solvent | Water |

| Outcome | Good to excellent yields of benzoxazole derivatives |

This compound as a Component in Redox Initiator Systems for Polymerization

Applications in Dental Materials and Radically Polymerizable Compositions

In the field of dental materials, derivatives of this compound play a crucial role as polymerization accelerators. Specifically, N,N-diethyl-3,5-di-tert-butylaniline (DABA) is a tertiary aromatic amine used in redox initiator systems for curing composite cements and other radically polymerizable compositions. google.comivodent.hu

These materials are typically supplied as two-component systems to ensure storage stability. google.com One component contains the oxidant, such as dibenzoyl peroxide (DBPO), while the other contains the reducing agent, which is the tertiary amine like DABA. google.comivodent.hu When the two pastes are mixed shortly before use, the redox reaction initiates the radical polymerization required for the material to set or harden. ivodent.hu This system allows for setting times to be controlled, which is critical for dental applications. google.com A known disadvantage of such amine-based systems is the potential for discoloration over time due to the slow oxidation of the amine component. google.com

Table 3: Components of a DABA-Based Redox Initiator System for Dental Cements

| Component Type | Specific Compound | Role |

| Reducing Agent (Base Paste) | N,N-diethyl-3,5-di-tert-butylaniline (DABA) | Accelerator / Initiator |

| Oxidizing Agent (Catalyst Paste) | Dibenzoyl Peroxide (DBPO) / Benzoyl Peroxide (BPO) | Initiator |

| Matrix | Methacrylate (B99206) Monomers (e.g., Bis-GMA, TEGDMA) | Polymerizable Resin |

| Fillers | Silanized Glass | Structural Component |

Mechanism of Radical Generation and Polymerization Initiation

The curing of dental composites initiated by the DABA/DBPO system is a classic example of a redox-initiated radical polymerization. The process begins when the amine-containing base is mixed with the peroxide-containing catalyst.

The mechanism proceeds as follows:

Redox Reaction : The tertiary amine, N,N-diethyl-3,5-di-tert-butylaniline, acts as a reducing agent and reacts with the oxidizing agent, dibenzoyl peroxide. This interaction involves the transfer of an electron from the nitrogen atom of the amine to the peroxide, causing the weak oxygen-oxygen bond in DBPO to cleave.

Radical Generation : This cleavage results in the formation of a benzoyloxy radical and a cation-radical species from the amine. The unstable benzoyloxy radical can then undergo decarboxylation to form a phenyl radical.

Polymerization Initiation : These generated free radicals (benzoyloxy and/or phenyl radicals) are the primary initiators. They attack the carbon-carbon double bonds of the methacrylate monomers present in the dental resin matrix.

Propagation : This initial attack creates a new radical on the monomer unit, which then proceeds to react with other monomers in a chain reaction, leading to the formation of a highly cross-linked polymer network. This network structure is what gives the dental material its final hardened and durable properties.

The entire process is designed to occur at ambient or body temperature, making it suitable for clinical use.

Design and Performance of this compound-Modified Catalysts

The bulky 3,5-di-tert-butylphenyl motif, characteristic of this compound, is a powerful design element for creating high-performance, robust catalysts. The steric hindrance provided by the two tert-butyl groups can be used to control the coordination environment around a metal center, influence substrate selectivity, and prevent catalyst deactivation pathways. nih.govnih.gov

A clear example of this design principle is seen in the development of palladium catalysts for the silyl-Heck reaction. nih.govacs.org By systematically modifying phosphine (B1218219) ligands, researchers found that incorporating meta,meta-di-tert-butylphenyl groups—a structure analogous to the substitution pattern in this compound—led to a superior catalyst. nih.govacs.org The resulting ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, dramatically improved the yield of the desired allylsilane product by suppressing an unwanted side reaction (alkene isomerization). nih.gov

Table 4: Performance of Phosphine Ligands in a Palladium-Catalyzed Silyl-Heck Reaction Data sourced from a study on the rational design of catalysts. nih.govacs.org

| Ligand | Key Feature | Product Yield |

| tBuPPh₂ | Standard phosphine ligand | 69% |

| bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine | Ligand with meta,meta-di-tert-butylphenyl groups | 99% |

This demonstrates that the steric bulk provided by the di-tert-butylphenyl groups is crucial for achieving higher efficiency and selectivity in the catalytic cycle. nih.gov Similar principles are applied in other catalytic systems where controlling the steric environment of the metal center is key to performance. nih.gov

Applications of 3,5 Di Tert Butylaniline in Advanced Materials Science

Incorporation of 3,5-Di-tert-butylaniline in Polymer Architectures

The incorporation of this compound into polymer chains, particularly polyimides, has been a successful strategy to enhance their physical and chemical properties.

Synthesis of Polyimide Films with Enhanced Optical Transparency and Thermal Stability

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic polyimides often suffer from poor solubility and high color intensity, which limits their application in optical and electronic devices. The introduction of this compound or similar bulky structures into the polyimide backbone can address these issues.

The bulky tert-butyl groups disrupt the regular packing of the polymer chains and reduce the formation of charge-transfer complexes (CTCs), which are responsible for the color of polyimide films. mdpi.comresearchgate.net This disruption leads to an increase in the free volume within the polymer matrix, resulting in enhanced optical transparency. mdpi.com For instance, polyimide films synthesized with diamines containing bulky tert-butyl and cyclohexyl groups have shown transmittance values above 86% in the visible light region (400–760 nm). wiley.comresearchgate.net

Furthermore, the introduction of these bulky groups does not necessarily compromise the high thermal stability inherent to polyimides. Studies have shown that polyimides containing tert-butyl groups can exhibit high glass transition temperatures (Tg) exceeding 310 °C and 5% weight loss degradation temperatures (Td5) in the range of 487 to 526 °C in a nitrogen atmosphere. mdpi.comwiley.comresearchgate.net This combination of high optical transparency and excellent thermal stability makes these materials promising candidates for applications such as flexible display substrates. wiley.comresearchgate.net

Table 1: Optical and Thermal Properties of Polyimide Films Incorporating Bulky Groups

| Polymer | Transmittance at 400 nm (%) | Cut-off Wavelength (nm) | Glass Transition Temperature (°C) |

|---|---|---|---|

| PI-1 | 50 | 338 | 310 |

| PI-2 | 62 | 326 | 374 |

Data sourced from multiple studies on polyimides with bulky substituents. researchgate.net

Influence of Bulky Tert-Butyl Groups on Polymer Properties (Free Volume, Chain Packing, Gas Permeability)

The presence of bulky tert-butyl groups significantly influences the microstructure and, consequently, the macroscopic properties of polymers. One of the most notable effects is the increase in fractional free volume (FFV). nih.govmdpi.com The steric hindrance provided by the tert-butyl groups prevents efficient chain packing, creating larger voids within the polymer matrix. mdpi.comresearchgate.net

This increase in free volume has a direct impact on the gas permeability of polymer membranes. nih.govmdpi.com Polymers with higher FFV generally exhibit higher gas permeability coefficients. mdpi.com For example, a polyimide (PI-t-4) containing tert-butyl pendant groups showed significantly higher permeability for various gases compared to its counterparts with smaller, linear alkyl side chains. mdpi.com This is attributed to both the increased free volume and potentially a different structure of the free volume that facilitates the diffusion of gas molecules. nih.gov

The introduction of bulky groups like tert-butyl has been a widely adopted strategy to enhance gas permeability in various polymers, including polyimides, polynorbornenes, and polyacetylenes. nih.gov Research has consistently shown that these substituents increase both free volume and gas permeability. nih.govrsc.org

Table 2: Gas Permeability of a Polyimide with Tert-Butyl Groups (PI-t-4)

| Gas | Permeability (Barrer) |

|---|---|

| He | 139 |

| H₂ | 136 |

| O₂ | 16.7 |

| N₂ | 3.3 |

| CH₄ | 2.3 |

1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ Data from a study on polyimides with varying alkyl side-chains. mdpi.com

This compound in Organic Optoelectronic Materials Development

The unique electronic and structural properties of this compound make it a valuable precursor for the synthesis of materials used in organic optoelectronics.

Precursor for Fluorescent Dyes and Advanced Technologies (Bioimaging, Sensing)

This compound is used as a reactant in the synthesis of fluorescent dyes. lookchem.com For instance, it is a key component in the creation of Tetraphenylethylenepyrrolo[3,2-b]pyrrole, a type of fluorescent dye. lookchem.com The stability and reactivity of this compound contribute to the development of new materials with potential applications in bioimaging and sensing technologies. lookchem.com The bulky tert-butyl groups can also influence the photophysical properties of the resulting dyes, such as their fluorescence quantum yields and emission spectra.

Applications in Organic Solar Cells and Light-Emitting Diodes (OLEDs)

The compound this compound and its derivatives are utilized in the fabrication of organic electronic devices, including organic solar cells and organic light-emitting diodes (OLEDs). chembk.comgoogle.com In the context of OLEDs, organic molecules derived from this compound can exhibit emission in the blue to green spectral range. google.com These molecules can be designed to have high photoluminescence quantum yields, which is a crucial factor for the efficiency of OLEDs. google.com

In the field of organic solar cells, specifically perovskite solar cells, derivatives of this compound are used to create bulky ammonium (B1175870) halide salts, such as 3,5-di-tert-butylanilinium iodide (35tbuAnI). dicp.ac.cn These bulky organic cations can be used to passivate the surface of the perovskite layer, which can improve the stability and efficiency of the solar cell.

Supramolecular Architectures Incorporating this compound Moieties

The distinct steric profile of this compound makes it a useful component in the field of supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined assemblies. The bulky tert-butyl groups can direct the self-assembly process, influencing the final geometry and properties of the supramolecular structure.

For example, this compound has been used in the synthesis of lipophilic wedges and has been incorporated into supramolecular daisy chain architectures. ucla.edusigmaaldrich.com In another instance, salicylideneaniline (B1219908) derivatives containing 3,5-di-tert-butyl groups have been shown to form different crystalline polymorphs with distinct photochromic and thermochromic properties. researchgate.net The tert-butyl groups play a crucial role in controlling the packing of the molecules in the solid state, which in turn governs their chromic behavior. researchgate.net Furthermore, the use of related bulky aniline (B41778) derivatives, such as 4-tert-butylaniline, has been demonstrated in the self-assembly of complex structures like M8L12 cubic cages, where the bulky groups are essential for directing the assembly process.

Tris-Urea Motifs and Self-Healing Materials

The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science. Supramolecular chemistry, which utilizes non-covalent interactions to assemble molecular components, offers a powerful strategy for creating such materials. Among the various non-covalent interactions, hydrogen bonds are particularly effective due to their directionality and tunable strength. By incorporating multiple hydrogen-bonding sites into a molecular framework, it is possible to create robust, dynamic networks that exhibit self-healing properties. lookchem.com

Researchers have successfully utilized this compound as a key building block in the creation of self-healing materials based on a tris-urea hydrogen-bonding motif. lookchem.com This approach involves synthesizing a central molecular platform equipped with multiple urea (B33335) groups, which can form extensive and reversible hydrogen-bond arrays. The bulky tert-butyl groups on the aniline derivative play a crucial role in the design, influencing the solubility of the precursors and the properties of the final supramolecular assembly.

A notable example involves the synthesis of a tris-urea motif that is then incorporated into a polydimethylsiloxane (B3030410) (PDMS) polymer backbone. lookchem.com The process begins with the functionalization of this compound. This aniline derivative is used to create a molecule bearing three urea functionalities. This tris-urea component acts as a physical cross-linker, connecting the flexible PDMS chains through a network of strong, six-fold hydrogen bonds between the urea groups.

The formation of these extensive hydrogen-bonded networks imparts remarkable properties to the material. The non-covalent nature of these cross-links allows the material to behave as a "reversibly cross-linked" polymer. When the material is cut or damaged, the hydrogen bonds can break. However, when the damaged surfaces are brought back into contact, the hydrogen bonds can reform, leading to the repair of the material and the recovery of its mechanical properties. This self-healing behavior is a direct consequence of the dynamic and reversible nature of the tris-urea hydrogen-bonding interactions. lookchem.comnih.gov

The research conducted by Nabarun Roy, Eric Buhler, and Jean-Marie Lehn demonstrated the successful incorporation of a tris-urea motif into polydimethylsiloxane-based materials, resulting in supramolecular polymers with distinct self-healing capabilities. lookchem.com The introduction of these multiple hydrogen-bonding arrays is a key strategy for developing novel dynamic and self-repairing materials. lookchem.com

| Feature | Description | Research Finding |

| Core Motif | Tris-Urea Hydrogen-Bonding Unit | Utilizes a molecule functionalized with three urea groups derived from precursors like this compound to form extensive hydrogen-bond networks. lookchem.com |

| Polymer Matrix | Polydimethylsiloxane (PDMS) | The tris-urea motif is incorporated into a flexible PDMS backbone, creating a supramolecular polymer. lookchem.com |

| Interaction Type | Non-covalent Hydrogen Bonds | The self-assembly and self-healing properties are driven by the formation of dynamic and reversible multiple hydrogen bonds between urea groups. lookchem.comnih.gov |

| Resulting Property | Self-Healing | The material can autonomously repair physical damage, with the hydrogen bonds reforming upon contact of the damaged surfaces. lookchem.com |

Mechanistic and Reaction Pathway Investigations Involving 3,5 Di Tert Butylaniline

Studies on Dediazoniation Reactions of Sterically Hindered Anilines

The dediazoniation of anilines, involving the conversion of an amino group to a diazonium salt followed by the loss of dinitrogen, is a classic method for generating aryl cations or aryl radicals. In the case of sterically hindered anilines like 3,5-Di-tert-butylaniline and its analogs, the reaction pathway is heavily skewed towards the formation of aryl radicals.

Formation and Trapping of Aryl Radicals

The aprotic diazotization of sterically hindered anilines, such as 2,5-di-tert-butylaniline and 2,4,6-tri-tert-butylaniline (B181305), with reagents like butyl nitrite has been shown to produce aryl radicals in solution cdnsciencepub.com. The resulting 3,5-di-tert-butylphenyl radical is a highly reactive intermediate. The formation of this radical can be inferred from the products observed in various reactions. For instance, the electrochemical reduction of 3,5-bis-tert-butyl-diazonium cations leads to the generation of aryl radicals which can then be grafted onto surfaces like highly oriented pyrolytic graphite (HOPG).

The direct detection and characterization of such transient species are often accomplished through spin trapping experiments. This technique involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be observed and characterized by electron spin resonance (ESR) spectroscopy. While specific spin trapping studies on the 3,5-di-tert-butylphenyl radical are not extensively detailed in the provided literature, the principle is well-established for analogous sterically hindered aryl radicals. For example, the 2,5-di-tert-butylphenyl radical has been successfully trapped using 2,5-di-tert-butylnitrosobenzene cdnsciencepub.com. A commonly used spin trapping agent for a variety of free radicals is N-tert-butyl-α-phenylnitrone (PBN) sigmaaldrich.com.

Rearrangement Pathways of Ortho-Tert-Butyl Groups

A significant and mechanistically revealing aspect of the chemistry of sterically hindered aryl radicals is the potential for rearrangement of bulky ortho substituents. In the dediazoniation of 2,4,6-tri-tert-butylaniline, a compound structurally similar to this compound but with an additional ortho tert-butyl group, a novel rearrangement of this ortho-tert-butyl group is observed cdnsciencepub.com.

This rearrangement is believed to proceed through a free-radical pathway. The initially formed 2,4,6-tri-tert-butylphenyl radical can undergo an intramolecular hydrogen abstraction from one of the methyl groups of an ortho-tert-butyl group. This leads to the formation of a neophyl-type radical, which can then rearrange. This rearrangement pathway accounts for the formation of several major products cdnsciencepub.com.

Table 1: Products Resulting from the Rearrangement of the 2,4,6-tri-tert-butylphenyl Radical cdnsciencepub.com

| Product Name | Structure |

| 3-(3,5-di-tert-butylphenyl)-2-methylpropene | |

| 1-(3,5-di-tert-butylphenyl)-2-methylpropene |

This type of rearrangement highlights the influence of steric strain on the reaction pathways of hindered aryl radicals, where the system seeks to relieve steric congestion through intramolecular processes.

Nitrenoid Intermediates in Reactions of this compound Precursors

Beyond radical intermediates from dediazoniation, precursors derived from this compound, such as the corresponding azide (B81097) (3,5-di-tert-butylphenyl azide), have the potential to form nitrenoid intermediates. Nitrenes are the nitrogen analogs of carbenes and are highly reactive species with a monovalent nitrogen atom.

The thermal or photochemical decomposition of organic azides is a common method for generating nitrenes, which proceeds with the expulsion of nitrogen gas wikipedia.orgscispace.comrsc.org. The resulting nitrene can exist in either a singlet or a triplet electronic state, each with distinct reactivity.

While specific studies on nitrenes derived from 3,5-di-tert-butylphenyl azide are not detailed, the general reactivity of arylnitrenes suggests several possible reaction pathways. These include:

C-H insertion: Nitrenes can insert into C-H bonds to form new C-N bonds.

Aziridination: Addition to alkenes to form three-membered aziridine rings.

Dimerization: Reaction with another nitrene molecule to form azo compounds.

The bulky tert-butyl groups in the 3 and 5 positions would be expected to influence the stability and selectivity of any nitrenoid intermediates formed, potentially favoring certain intramolecular reactions or sterically directing intermolecular reactions.

Analysis of Byproducts and Reaction Selectivity

The analysis of byproducts in chemical reactions provides crucial clues to the underlying reaction mechanisms, including the presence of competing radical and ionic pathways. In the dediazoniation of 2,4,6-tri-tert-butylaniline catalyzed by pivalic acid, a range of products is formed, indicating a complex reaction network cdnsciencepub.com.

The major products observed, such as the rearranged hydrocarbons, are consistent with a free-radical mechanism. However, the formation of esters as minor products suggests the involvement of competing ionic reactions cdnsciencepub.com.

Table 2: Products Identified from the Dediazoniation of 2,4,6-tri-tert-butylaniline cdnsciencepub.com

| Product Name | Proposed Pathway |

| 3-(3,5-di-tert-butylphenyl)-2-methylpropene | Radical Rearrangement |

| 1-(3,5-di-tert-butylphenyl)-2-methylpropene | Radical Rearrangement |

| 3-(3,5-di-tert-butylphenyl)-2-methyl-2-propanol | Radical/Ionic |

| 3-(3,5-di-tert-butylphenyl)-2-butoxy-2-methylpropane | Radical/Ionic |

| 3-(3,5-di-tert-butylphenyl)-2-methyl-2-trimethylacetoxypropane | Ionic |

| 2,4,6-tri-tert-butylphenyl trimethylacetate | Ionic |

| 2,4,6-tri-tert-butyl-1,4-quinol | Radical/Oxidation |

The selectivity of the reaction, or the ratio of these different products, can be influenced by factors such as the solvent, the acid catalyst, and the presence of radical trapping agents. The formation of both radical-derived and ionic-derived products underscores the delicate balance between different mechanistic pathways in the reactions of sterically hindered anilines.

Advanced Spectroscopic and Computational Characterization of 3,5 Di Tert Butylaniline and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Electronic Properties

The structural and electronic characteristics of 3,5-Di-tert-butylaniline are meticulously investigated using a suite of advanced spectroscopic techniques. Each method provides a unique insight into the molecule's architecture, from the precise arrangement of atoms to the behavior of its electrons and radical species.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for delineating the molecular framework of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butyl groups. The bulky tert-butyl groups at the 3 and 5 positions impose symmetry on the aromatic ring. This results in a simplified aromatic region of the spectrum. The protons on the tert-butyl groups are equivalent and thus give rise to a single, intense singlet. The chemical shifts (δ) are influenced by the electron-donating nature of the amino group and the steric bulk of the tert-butyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. The spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons within these groups, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the amino and tert-butyl substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | --- | ~147.0 |

| C2-H | ~6.80 (d) | ~112.0 |

| C3-C(CH₃)₃ | --- | ~151.0 |

| C4-H | ~6.60 (t) | ~111.0 |

| C5-C(CH₃)₃ | --- | ~151.0 |

| C6-H | ~6.80 (d) | ~112.0 |

| -NH₂ | ~3.60 (s, broad) | --- |

| -C(CH₃)₃ | --- | ~35.0 |

| -C(CH₃)₃ | 1.25 (s) | ~31.5 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals. While this compound is a diamagnetic molecule, its radical cation can be generated through chemical or electrochemical oxidation.

The ESR spectrum of the this compound radical cation would provide valuable information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine splitting pattern arises from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N of the amino group and the protons on the aromatic ring. The magnitude of the hyperfine coupling constants is directly proportional to the spin density at the respective nucleus. The bulky tert-butyl groups are expected to influence the conformation of the radical and, consequently, the spin density distribution.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and probe the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds. Key expected absorptions include the N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl groups will also be present. The C-N stretching and N-H bending vibrations provide further confirmation of the aniline (B41778) structure.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric vibrations of the tert-butyl groups are also expected to be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3360 | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=C Stretch (aromatic) | 1580-1620 | Strong |

| N-H Bend (scissoring) | 1600-1650 | Moderate |

| C-N Stretch | 1250-1350 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, characteristic of substituted benzene derivatives. The primary absorption bands arise from π → π* transitions within the aromatic ring. The presence of the amino group, a strong auxochrome, causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The positions of the absorption maxima (λmax) can be influenced by the solvent polarity. ajrsp.com

Mass Spectrometry (GC-MS) for Molecular Fragmentation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS would confirm the molecular weight and provide insights into its fragmentation pattern upon ionization.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.34 g/mol ). sigmaaldrich.com A prominent fragmentation pathway for compounds with tert-butyl groups is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, resulting in a significant peak at M-15. pearson.com Another characteristic fragmentation would be the loss of a tert-butyl radical ((CH₃)₃C•) leading to a peak at M-57. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for anilines. libretexts.org

Table 3: Plausible Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment |

|---|---|

| 205 | [M]⁺ (Molecular Ion) |

| 190 | [M - CH₃]⁺ |

| 148 | [M - C(CH₃)₃]⁺ |

| 91 | Tropylium ion or related aromatic fragment |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. nih.gov

Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), various molecular properties can be calculated. mdpi.comrjptonline.org These include optimized molecular geometry, which can be compared with crystallographic data if available. Theoretical calculations can also predict vibrational frequencies (IR and Raman), which, when scaled appropriately, can aid in the assignment of experimental spectra. researchgate.net

Furthermore, computational methods can be used to calculate NMR chemical shifts, providing a theoretical basis for the interpretation of experimental NMR spectra. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity and electronic properties, such as the energies of electronic transitions observed in UV-Vis spectroscopy. mdpi.com For radical species, computational ESR calculations can predict hyperfine coupling constants, which are invaluable for interpreting complex experimental ESR spectra.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. For substituted anilines, DFT calculations can elucidate the influence of substituents on the geometry of the benzene ring and the amino group. In aniline, the amino group is not perfectly planar with the aromatic ring. The introduction of bulky tert-butyl groups at the meta positions is expected to have a nuanced effect on this geometry. While direct DFT studies on this compound are not extensively reported in dedicated publications, general studies on substituted anilines indicate that electron-donating groups, such as alkyls, influence the C-N bond length and the pyramidalization of the amino nitrogen.

DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true minimum on the potential energy surface. From these calculations, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. Furthermore, the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map, can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Prediction of Physicochemical Parameters (TPSA, LogP, Rotatable Bonds)

Computational methods are widely used to predict key physicochemical parameters that are important in fields such as drug discovery and materials science. For this compound, these parameters provide insights into its potential behavior in various environments.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. For anilines, the TPSA is primarily determined by the nitrogen atom of the amino group.

LogP , the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's lipophilicity. A higher LogP value indicates greater lipid solubility. The two bulky, nonpolar tert-butyl groups in this compound are expected to contribute significantly to a high LogP value.

Rotatable Bonds are defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. The number of rotatable bonds influences the conformational flexibility of a molecule. For this compound, the bonds connecting the tert-butyl groups to the aromatic ring are rotatable.

| Parameter | Predicted Value | Method |

|---|---|---|

| TPSA | 26.02 Ų | Computational Fragment-Based |

| LogP | 4.1 | Consensus Prediction |

| Rotatable Bonds | 2 | Rule-Based |

Modeling of Reaction Mechanisms and Transition States

This compound can participate in a variety of chemical reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The bulky tert-butyl groups can exert significant steric hindrance, influencing the regioselectivity and kinetics of these reactions.

Simulation of Spectroscopic Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of the experimental spectra.

NMR Spectroscopy: The simulation of ¹H and ¹³C NMR spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. For this compound, these simulations can help in assigning the peaks corresponding to the aromatic protons, the protons of the amino group, and the protons of the tert-butyl groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the vibrational frequencies and intensities calculated using DFT. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, which greatly aids in the assignment of the absorption bands in the experimental IR spectrum. For this compound, characteristic bands would include the N-H stretching vibrations of the amino group, C-H stretching of the aromatic ring and the tert-butyl groups, and the C-N stretching vibration. Comparing the simulated and experimental spectra can provide a detailed understanding of the vibrational modes of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 3,5-Di-tert-butylaniline in synthetic workflows?

- Methodological Answer : Purity assessment should involve gas chromatography (GC) with flame ionization detection (FID) calibrated against certified reference standards, as demonstrated for structurally similar aniline derivatives . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Certificates of Analysis (COA) from suppliers typically include these data, ensuring batch-to-batch consistency .

Q. How can researchers mitigate steric hindrance effects during functionalization reactions involving this compound?

- Methodological Answer : The bulky tert-butyl groups impose significant steric constraints. Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

- Employing catalysts like palladium complexes for cross-coupling reactions.

- Conducting kinetic studies to identify temperature thresholds that balance reactivity and decomposition .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?